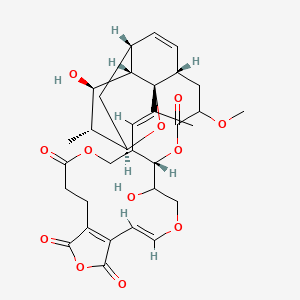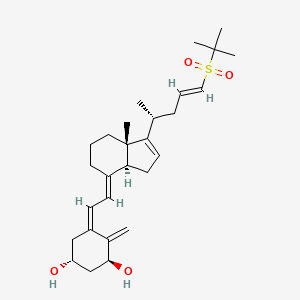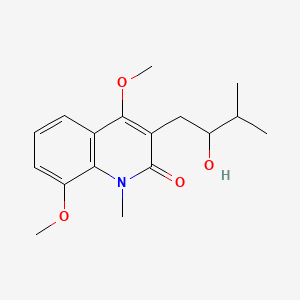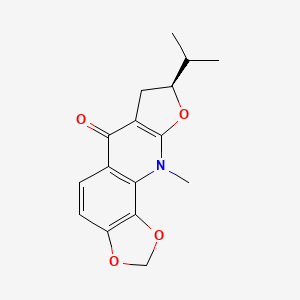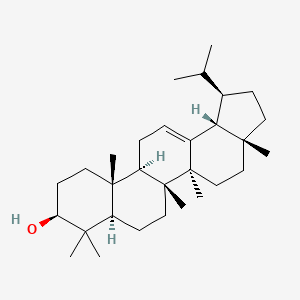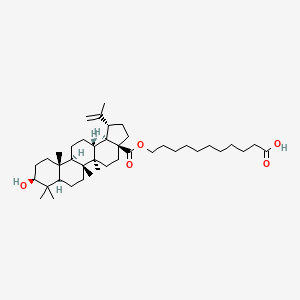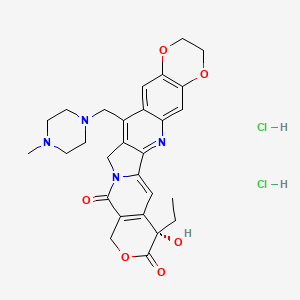
Lurtotecan dihydrochloride
Übersicht
Beschreibung
Lurtotecan dihydrochloride is a water-soluble analogue of camptothecin, a compound derived from the Camptotheca acuminata tree. It is a potent inhibitor of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This compound has demonstrated significant antitumor activity in various preclinical models, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Lurtotecan-Dihydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Camptothecin ausgehen.Das Endprodukt wird als Dihydrochloridsalz erhalten, um seine Wasserlöslichkeit zu erhöhen .
Industrielle Produktionsverfahren: Die industrielle Produktion von Lurtotecan-Dihydrochlorid beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Reinigungsschritte wie Kristallisation und Chromatographie, um die endgültige pharmazeutische Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lurtotecan-Dihydrochlorid unterliegt hauptsächlich Hydrolyse- und Oxidationsreaktionen. Der Lactonring in seiner Struktur ist anfällig für Hydrolyse, was zur Bildung einer inaktiven Carboxylatform führt. Oxidationsreaktionen können die Verbindung weiter modifizieren, wodurch ihre Stabilität und Aktivität beeinflusst werden .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse des Lactonrings induzieren.
Hauptprodukte, die gebildet werden:
Hydrolyse: Bildung der Carboxylatform.
Oxidation: Verschiedene oxidierte Derivate, abhängig von den verwendeten Bedingungen.
Wissenschaftliche Forschungsanwendungen
Lurtotecan-Dihydrochlorid wurde umfassend auf sein Potenzial in der Krebstherapie untersucht. Es hat in präklinischen Modellen von Lungen-, Kolon- und Eierstockkrebs Wirksamkeit gezeigt. Die Verbindung wird auch auf ihre Fähigkeit untersucht, die Resistenz gegenüber anderen Topoisomerase-I-Inhibitoren zu überwinden. Zusätzlich wird Lurtotecan-Dihydrochlorid in der Forschung verwendet, um die Mechanismen der DNA-Schädigung und -Reparatur zu untersuchen .
5. Wirkmechanismus
Lurtotecan-Dihydrochlorid übt seine Wirkung aus, indem es den spaltbaren Komplex stabilisiert, der zwischen DNA und Topoisomerase I gebildet wird. Dies verhindert die Re-Ligierung des DNA-Strangs, was zur Anhäufung von DNA-Brüchen und letztendlich zum Zelltod führt. Die Verbindung zielt speziell auf schnell proliferierende Krebszellen ab, was sie zu einem effektiven Antitumormittel macht .
Ähnliche Verbindungen:
Topotecan: Ein weiteres Camptothecin-Analogon mit ähnlichen Mechanismen, jedoch unterschiedlichen pharmakokinetischen Eigenschaften.
Irinotecan: Ein Prodrug, das zu seiner aktiven Form, SN-38, umgewandelt wird, die Topoisomerase I inhibiert.
Einzigartigkeit von Lurtotecan-Dihydrochlorid: Lurtotecan-Dihydrochlorid ist aufgrund seiner Wasserlöslichkeit und seiner starken Antitumoraktivität einzigartig. Es hat in bestimmten präklinischen Modellen eine höhere Wirksamkeit gezeigt als andere Camptothecin-Analoga. Zusätzlich hat seine Formulierung in liposomalen Formen (z. B. NX 211) zu verbesserter Pharmakokinetik und einem therapeutischen Index geführt .
Wirkmechanismus
Lurtotecan dihydrochloride exerts its effects by stabilizing the cleavable complex formed between DNA and topoisomerase I. This prevents the religation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. The compound specifically targets rapidly dividing cancer cells, making it an effective antitumor agent .
Vergleich Mit ähnlichen Verbindungen
Topotecan: Another camptothecin analogue with similar mechanisms but different pharmacokinetic properties.
Irinotecan: A prodrug that is converted to its active form, SN-38, which inhibits topoisomerase I.
Uniqueness of Lurtotecan Dihydrochloride: this compound is unique due to its water solubility and potent antitumor activity. It has shown greater efficacy in certain preclinical models compared to other camptothecin analogues. Additionally, its formulation in liposomal forms (e.g., NX 211) has demonstrated improved pharmacokinetics and therapeutic index .
Eigenschaften
IUPAC Name |
(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6.2ClH/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23;;/h10-12,35H,3-9,13-15H2,1-2H3;2*1H/t28-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIWMYRMOGIXGG-ZXVJYWQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165965 | |
| Record name | Lurtotecan dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155773-58-3 | |
| Record name | Lurtotecan dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155773583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lurtotecan dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LURTOTECAN DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S31P37BX03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


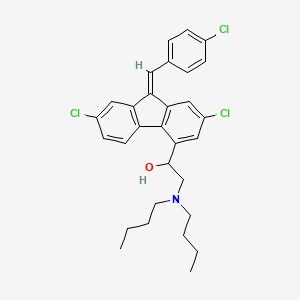
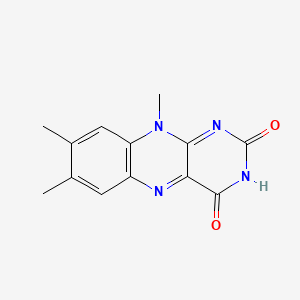
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)
